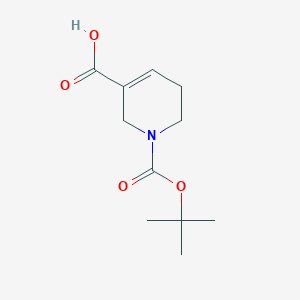

1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Vue d'ensemble

Description

1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C11H17NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to a tetrahydropyridine ring, which is further substituted with a carboxylic acid group.

Mécanisme D'action

Target of Action

This compound is often used as a pharmaceutical intermediate , which suggests it may be involved in the synthesis of more complex molecules that have specific biological targets.

Mode of Action

It’s known that tetrahydropyridines can undergo a reaction cascade when exposed to α,β-unsaturated imines and alkynes . This suggests that the compound might interact with its targets through a coupling reaction triggered by a catalyst.

Pharmacokinetics

It’s known that the compound is insoluble in water but soluble in organic solvents , which could influence its bioavailability and distribution in the body.

Action Environment

The action, efficacy, and stability of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be influenced by various environmental factors. For instance, its storage temperature is recommended to be between 2-8°C in a dry environment , suggesting that temperature and humidity could affect its stability.

Analyse Biochimique

Biochemical Properties

1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. The interaction between this compound and MAO-B can lead to the inhibition of the enzyme’s activity, thereby affecting the levels of neurotransmitters in the brain . Additionally, this compound can interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. By altering the activity of key signaling molecules, this compound can impact cellular homeostasis and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For instance, its interaction with MAO-B results in the inhibition of the enzyme, which in turn affects the metabolism of neurotransmitters. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under recommended storage conditions, but it can degrade over time when exposed to heat and oxidizing agents . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce oxidative stress and apoptosis in cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress. At high doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, while adverse effects occur at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO-B, which metabolizes the compound to produce various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors and other enzymes can also affect its metabolic fate and biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can accumulate in specific tissues depending on its affinity for certain binding proteins. The localization and accumulation of this compound can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of this compound can determine its effects on cellular processes and overall cellular health .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of 1,2,5,6-tetrahydropyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reagents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid (m-CPBA), room temperature.

Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

Substitution: Trifluoroacetic acid (TFA), room temperature.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Free amine.

Applications De Recherche Scientifique

1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a precursor in the synthesis of potential therapeutic agents, including drugs targeting neurological disorders.

Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various chemical processes

Comparaison Avec Des Composés Similaires

- 1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic acid

- tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate

- tert-Butyl 4-(trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate

Comparison: 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid is unique due to the specific positioning of the Boc group and the carboxylic acid on the tetrahydropyridine ring. This configuration imparts distinct reactivity and stability compared to similar compounds, making it particularly useful in selective synthetic applications .

Activité Biologique

1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid (CAS No. 86447-11-2) is a compound that has garnered attention due to its diverse biological activities and its potential applications in medicinal chemistry. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₁₁H₁₇NO₄

- Molecular Weight : 227.26 g/mol

- IUPAC Name : 1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

- Synonyms : 1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid

This compound is primarily recognized for its role in enzyme interactions and modulation of biochemical pathways:

- Enzyme Interactions : The compound has been shown to interact with monoamine oxidase B (MAO-B), an enzyme critical for neurotransmitter metabolism. This interaction can inhibit MAO-B activity, potentially leading to increased levels of neurotransmitters such as dopamine and serotonin in the brain .

- Cell Signaling Modulation : It influences various signaling pathways involved in cellular processes such as apoptosis and oxidative stress response. Studies indicate that it can modulate gene expression related to these pathways.

Cellular Effects

The effects of this compound on different cell types include:

- Neuroprotective Effects : At low doses, the compound exhibits neuroprotective properties by reducing oxidative stress and modulating neurotransmitter levels. This suggests potential therapeutic applications in neurodegenerative diseases.

- Cytotoxicity at High Doses : Conversely, at elevated concentrations, it can induce toxicity in various cell lines, including hepatotoxicity and neurotoxicity. Threshold effects have been noted where beneficial effects are observed at specific dosage ranges .

The molecular mechanism underlying the activities of this compound involves:

- Binding Interactions : The compound binds to active sites of enzymes like MAO-B, inhibiting their activity. This binding can lead to downstream effects on neurotransmitter levels and cellular metabolism .

- Gene Expression Regulation : It influences transcription factors that regulate genes involved in cell survival and stress responses. This modulation is critical for maintaining cellular homeostasis under various conditions.

Table 1: Summary of Biological Activities

Research Highlights

- Neuroprotective Study : A study demonstrated that low doses of this compound could significantly reduce neuronal cell death induced by oxidative stress in vitro. The compound modulated the expression of genes associated with antioxidant defenses.

- Toxicity Assessment : Another research effort evaluated the compound's toxicity across various cell lines. Results indicated that while low doses were protective, higher concentrations led to significant cytotoxic effects due to mitochondrial dysfunction .

- Enzyme Mechanism Exploration : Detailed kinetic studies revealed that this compound acts as a competitive inhibitor of MAO-B with an IC50 value indicating its potency in modulating neurotransmitter metabolism .

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h5H,4,6-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHQYUPHBPYITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC=C(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515792 | |

| Record name | 1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86447-11-2 | |

| Record name | 1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.